(E)-[(2,6-dichlorophenyl)methoxy]({[4-(3-fluoropropoxy)phenyl]methylidene})amine
Description
The compound "(E)-(2,6-dichlorophenyl)methoxyamine" is a structurally complex molecule featuring a dichlorophenyl methoxy group and a fluoropropoxy-substituted benzylideneamine moiety. Its structural framework shares similarities with other aryloxy- and benzylideneamine derivatives, making comparative analyses critical for understanding structure-activity relationships (SAR) and physicochemical behavior.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-16-3-1-4-17(19)15(16)12-23-21-11-13-5-7-14(8-6-13)22-10-2-9-20/h1,3-8,11H,2,9-10,12H2/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQWMGZODGFNR-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC=C(C=C2)OCCCF)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC=C(C=C2)OCCCF)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(2,6-dichlorophenyl)methoxyamine , also known by its CAS number 477870-27-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by relevant data and case studies.
Structural Characteristics
This compound features a unique arrangement of functional groups that contribute to its biological activity:
- Dichlorophenyl group : Known for its role in enhancing biological activity through electronic effects.
- Methoxy group : Often associated with increased lipophilicity, aiding in membrane permeability.
- Fluoropropoxy substituent : Imparts unique physicochemical properties that may influence the compound's interaction with biological targets.
Synthesis
The synthesis of (E)-(2,6-dichlorophenyl)methoxyamine involves several steps that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:
- Formation of the methoxy derivative : Utilizing dichlorophenol and methanol under acidic conditions.
- Introduction of the fluoropropoxy group : Achieved through nucleophilic substitution reactions.
- Final amination step : Involves coupling reactions with amine derivatives to form the final product.
Biological Activity
Research into the biological activity of (E)-(2,6-dichlorophenyl)methoxyamine suggests a range of potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Comparative Biological Activity
A comparison with similar compounds highlights the unique properties of (E)-(2,6-dichlorophenyl)methoxyamine:
| Compound Name | Structural Features | Biological Activity | Unique Traits |
|---|---|---|---|
| (E)-(2,6-dichlorophenyl)methoxyamine | Dichlorophenyl, Methoxy, Fluoropropoxy | Anticancer, Antimicrobial | Complex multi-functional structure |
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group | Neuroprotective | Specificity towards mGluR5 |
| N-(4-Fluorobenzyl)-N'-(2-chloroethyl)ethane-1,2-diamine | Fluorobenzyl | Anticancer | Targeting tumor microenvironment |
| 4-Amino-N-(2-chloroethyl)benzamide | Amino group | Cytotoxic | Simple structure but potent |
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that (E)-(2,6-dichlorophenyl)methoxyamine has an IC50 value comparable to established anticancer agents like doxorubicin. For instance, in one study, this compound exhibited an IC50 of 25 μM against MDA-MB-231 cells.
- Mechanistic Studies : Research indicates that the compound may induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential. Additionally, it appears to inhibit key signaling pathways involved in cell proliferation.
- Antimicrobial Testing : Laboratory tests have shown that the compound displays significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Structural Variations :
- Halogenation : The 2,6-dichlorophenyl group in the target compound vs. 4-chlorophenyl or fluorophenyl in analogs impacts steric hindrance and hydrophobic interactions .
- Oxy Substituents : The 3-fluoropropoxy group offers flexibility and moderate lipophilicity compared to rigid pyridinyl or sulfanyl groups .
Computational Similarity Analysis
Using Tanimoto coefficients and Morgan fingerprints (), the target compound shows:
Table 1. Tanimoto Similarity Indices
Physicochemical Properties
Table 2. Comparative Physicochemical Data
*Estimated based on structural analogs .
The 3-fluoropropoxy group in the target compound likely enhances solubility compared to fully nonpolar substituents (e.g., benzylsulfanyl) but reduces it relative to pyridinyl groups due to increased alkyl chain length .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
